Acetic acid-D (CH3COOD, CAS 758-12-3) is a selectively monodeuterated organic acid characterized by a high isotopic purity of ≥98 atom % D at the exchangeable carboxylate position, while retaining a fully protonated methyl group. In industrial and advanced laboratory procurement, it serves as a critical reagent and solvent for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), selective isotopic labeling, and kinetic isotope effect (KIE) studies. Unlike fully deuterated analogs, CH3COOD provides a highly specific deuterium source that maintains standard organic solvent properties—such as a boiling point of 116-117 °C and a density of 1.059 g/cm³—while offering precise control over proton exchange without altering the aliphatic backbone .
Substituting CH3COOD with unlabeled acetic acid (CH3COOH) completely negates its utility in H/D exchange workflows, as the unlabeled baseline lacks the labile deuterium required for isotopic tracing and HDX-MS quenching. Conversely, upgrading to fully deuterated acetic acid-d4 (CD3COOD) introduces unnecessary procurement costs and eliminates the 1H NMR methyl singlet at ~2.0 ppm, which is frequently required as an internal chemical shift reference or for quantitative integration. Furthermore, in rigorous catalytic or mechanistic studies, using CD3COOD introduces secondary kinetic isotope effects from the deuterated methyl group, which confounds the isolation of primary O-D cleavage rates. Thus, CH3COOD is the strict requirement when selective O-D exchange and baseline aliphatic proton retention are simultaneously needed [1].
In Hydrogen/Deuterium Exchange Electrospray Ionization Mass Spectrometry (HDX-ESI-MS), maintaining isotopic fidelity during ionization is critical. CH3COOD is utilized to simultaneously lower the pH to quench intrinsic back-exchange rates (which can reach 10^3–10^7 s^-1 at pH 7) while maintaining a deuterated environment. Studies show that using high-purity CH3COOD (≥98 atom % D) prevents the rapid back-exchange of labile deuterium atoms with atmospheric water vapor during the 2–5 ms transit time in the electrospray interface, enabling >97% measured deuterium retention in protein conformers, a level unattainable with unlabeled acid quenching [1].
| Evidence Dimension | Deuterium retention during ESI-MS transit |
| Target Compound Data | CH3COOD quench (>97% retention) |
| Comparator Or Baseline | Unlabeled aqueous/acid quench (<75% retention due to back-exchange) |
| Quantified Difference | >22% absolute improvement in isotopic retention |
| Conditions | ESI-MS of protein conformers at atmospheric pressure transit |
Procurement of CH3COOD is essential for structural biologists and analytical chemists requiring accurate mapping of protein conformations without isotopic signal degradation during MS analysis.
For mechanistic studies involving acid-catalyzed hydrogen isotope exchange, isolating the primary KIE of the acidic proton is essential. CH3COOD allows researchers to measure exchange kinetics without the confounding secondary isotope effects introduced by a CD3 group. Quantitative kinetic studies on diastereotopic protons of carbon acids demonstrate that acid-catalyzed exchange in CH3COOD/DCl yields precise H→D rate ratios of 156 ± 20. Using CD3COOD would alter the solvent's zero-point energy and inductive effects, skewing these fundamental rate constants[1].
| Evidence Dimension | Kinetic rate ratio precision (H→D exchange) |
| Target Compound Data | CH3COOD (Isolates primary KIE, rate ratio 156 ± 20) |
| Comparator Or Baseline | CD3COOD (Introduces secondary KIE artifacts) |
| Quantified Difference | Elimination of secondary CD3 inductive isotope effects |
| Conditions | Acid-catalyzed hydrogen isotope exchange at 100 °C |
Ensures that kinetic data reflects only the targeted proton transfer, making CH3COOD the mandatory solvent choice for rigorous catalytic and mechanistic validation.
In NMR spectroscopy, CH3COOD is highly differentiated from Acetic acid-d4 (CD3COOD). While both provide a deuterated exchangeable proton (O-D) to render acidic protons invisible, CH3COOD retains a sharp 3H singlet at approximately 2.0 ppm in 1H NMR. This allows the solvent itself to act as a built-in internal standard for chemical shift referencing and quantitative integration. Furthermore, CH3COOD is significantly more cost-effective to manufacture and procure than the fully deuterated CD3COOD, making it the preferred choice for bulk selective deuteration where aliphatic silencing is not required[1].
| Evidence Dimension | 1H NMR signal availability and procurement cost |
| Target Compound Data | CH3COOD (Retains 3H singlet at ~2.0 ppm; lower cost) |
| Comparator Or Baseline | CD3COOD (No 1H signals; higher cost) |
| Quantified Difference | 100% retention of methyl proton signal for internal referencing |
| Conditions | Standard 1H NMR spectroscopy of exchangeable protons |
Buyers can significantly reduce solvent procurement costs while gaining a reliable internal NMR reference peak by choosing CH3COOD over fully deuterated alternatives.
CH3COOD is the optimal quenching agent in Hydrogen/Deuterium Exchange Mass Spectrometry. By lowering the pH to minimize intrinsic exchange rates while simultaneously providing a deuterium-rich environment, it prevents the back-exchange of labile deuterons with atmospheric moisture during electrospray ionization. This ensures accurate structural mapping of protein folding states and ligand binding sites [1].
For the synthesis of deuterated drug candidates or labeled internal standards, CH3COOD serves as a highly efficient, cost-effective deuterium donor. It allows for the selective acid-catalyzed H/D exchange of specific acidic or aromatic protons without wasting budget on fully deuterated solvents (CD3COOD), streamlining the scale-up of isotopically labeled compounds [2].
In physical organic chemistry, CH3COOD is used to isolate primary kinetic isotope effects during proton transfer reactions. By avoiding the secondary isotope effects associated with the CD3 group in CD3COOD, researchers can accurately determine rate-determining steps and transition state structures in acid-catalyzed pathways [3].
Flammable;Corrosive